molecular formula C15H10FNO2S B2417508 Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate CAS No. 325987-54-0

Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate

Cat. No.: B2417508
CAS No.: 325987-54-0
M. Wt: 287.31
InChI Key: NTIDMTFXCSMODC-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate is a synthetic organic compound designed for research applications, integrating two pharmacologically significant moieties: a benzothiazole ring and a fluorobenzoate ester. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and ability to interact with multiple biological targets . This particular ester derivative is primarily of interest as a key chemical intermediate or a potential precursor for the synthesis of more complex molecules with enhanced biological properties. The core benzothiazole structure is a common feature in compounds investigated for neuroprotective effects. Research indicates that derivatives containing the benzothiazole ring, especially those with a methylene bridge at the 2-position, have shown promise as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the oxidative stress and neuronal loss observed in Parkinson's disease and other neurological disorders . Furthermore, the benzothiazole nucleus is a well-recognized pharmacophore in oncology research, with many derivatives demonstrating potent and selective antitumor activities against a range of cancer cell lines, including mammary, ovarian, and colon subpanels . The incorporation of the 4-fluorobenzoate group is a strategic modification that can influence the compound's lipophilicity, electronic characteristics, and metabolic stability, thereby fine-tuning its interaction with biological targets. This compound is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of novel molecules targeting enzymes like dihydrofolate reductase (DHFR) or for probing neurodegenerative pathways . It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2S/c16-11-7-5-10(6-8-11)15(18)19-9-14-17-12-3-1-2-4-13(12)20-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIDMTFXCSMODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate typically involves the coupling of 2-aminobenzothiazole with 4-fluorobenzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the fluorobenzoate moiety.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of benzothiazole, including benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate, exhibit significant anti-tumor activity. For instance, compounds related to 2-(4-aminophenyl)benzothiazole have shown remarkable efficacy against various human cancer cell lines, including breast cancer cells (MCF-7 and MDA-468) with IC50 values as low as 0.3 nM . The incorporation of fluorine into these compounds has been reported to enhance their metabolic stability and therapeutic efficacy .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCancer TypeIC50 (nM)
2-(4-Aminophenyl)benzothiazoleBreast (MCF-7)0.3
2-(4-Aminophenyl)benzothiazoleBreast (MDA-468)1.6
This compoundVariousTBD

Neuroprotective Effects

This compound has also been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. Compounds containing a benzothiazole moiety have been identified as effective acetylcholinesterase inhibitors, which are crucial in managing symptoms associated with cognitive decline . For example, a series of synthesized compounds based on benzothiazole showed promising inhibitory activities against acetylcholinesterase, suggesting their potential therapeutic applications in Alzheimer's treatment .

Table 2: Acetylcholinesterase Inhibition

Compound NameIC50 (µM)
4-(Benzo[d]thiazole-2-yl)phenol2.7
This compoundTBD

Antimicrobial Applications

The antimicrobial properties of benzo[d]thiazole derivatives have been well-documented. For instance, several studies highlight their effectiveness against various bacterial and fungal strains, making them suitable candidates for developing new antimicrobial agents . The structure-activity relationship studies indicate that modifications on the benzothiazole ring can significantly enhance antibacterial activity.

Table 3: Antimicrobial Efficacy

Compound NameTarget OrganismActivity
This compoundE. coliEffective
Benzothiazole DerivativeStaphylococcus aureusEffective

Case Studies and Research Findings

Several research studies have explored the applications of this compound:

  • Anti-tumor Studies : A study highlighted the synthesis and evaluation of benzothiazole derivatives for their anti-cancer properties, demonstrating substantial activity against various cancer cell lines .
  • Neuroprotective Research : Another investigation focused on synthesizing novel acetylcholinesterase inhibitors based on benzothiazole structures, revealing their potential in treating Alzheimer's disease .
  • Antimicrobial Research : Recent findings have shown that certain benzothiazole derivatives possess significant antimicrobial properties, indicating their potential use in combating resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation, or interact with DNA, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a similar structure but lacking the fluorobenzoate moiety.

    4-Fluorobenzoic Acid: A simpler compound containing the fluorobenzoate group without the benzothiazole ring.

    Thiazole Derivatives: Compounds with a thiazole ring and various substituents, exhibiting diverse biological activities

Uniqueness

Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate is unique due to the combination of the benzothiazole and fluorobenzoate moieties, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of reactions and exhibit a broader spectrum of biological activities compared to its simpler counterparts .

Biological Activity

Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate is a compound that belongs to the benzothiazole family, which has garnered considerable attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Benzothiazole Compounds

Benzothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The structural characteristics of benzothiazole allow for various substitutions that can enhance its pharmacological properties. Recent studies have highlighted the potential of these compounds in treating various diseases, particularly cancer and neurodegenerative disorders .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the condensation of benzothiazole derivatives with appropriate acylating agents. This process can be optimized through green chemistry approaches that promote higher yields and reduced environmental impact .

Table 1: Common Synthesis Methods for Benzothiazole Derivatives

MethodDescriptionYield (%)
Condensation with AldehydesUsing 2-aminothiophenol and aldehydes in a solvent-free environment87-95
Microwave IrradiationRapid synthesis under microwave conditions for enhanced reaction ratesVariable
One-Pot Multicomponent ReactionsCombining multiple reactants in a single reaction vesselHigh

Anticancer Properties

This compound has shown significant anticancer activity across various cancer cell lines. For instance, studies have reported that benzothiazole derivatives can inhibit the proliferation of A431, A549, and H1299 cancer cells by inducing apoptosis and cell cycle arrest. Mechanistic studies suggest that these compounds may inhibit key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .

Case Study: Compound B7
A specific derivative known as compound B7 demonstrated notable effects in reducing cancer cell viability at concentrations as low as 1 µM. It also significantly decreased levels of inflammatory cytokines IL-6 and TNF-α, highlighting its dual action as both an anticancer and anti-inflammatory agent .

Neuroprotective Effects

Recent research has indicated that certain benzothiazole derivatives possess neuroprotective properties by inhibiting enzymes like monoamine oxidase (MAO) and cholinesterase (ChE). For instance, compound 4g showed excellent inhibitory activity against MAO-B and BuChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Studies have shown that these compounds can penetrate the blood-brain barrier effectively while maintaining low cytotoxicity to healthy cells .

Q & A

What are the established synthetic routes for preparing Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate?

Basic
The synthesis typically involves coupling a benzo[d]thiazole derivative with a fluorobenzoate moiety. For example, refluxing substituted benzaldehydes with a benzo[d]thiazole precursor in ethanol under acidic conditions (e.g., glacial acetic acid) yields intermediates, which are further functionalized. Purification via column chromatography (e.g., 5% EtOAc in petroleum ether) and characterization using 1H^1H-NMR, 13C^{13}C-NMR, and UPLC-MS are critical steps . Similar protocols for fluorobenzoate esters highlight the importance of optimizing solvent systems and reaction times to achieve yields >50% .

How are spectroscopic techniques employed to validate the structure of Benzo[d]thiazol-2-ylmethyl derivatives?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.43–8.06 ppm, methylene bridges at δ 4.89 ppm), while 13C^{13}C-NMR confirms carbonyl (C=O, ~167 ppm) and fluorinated aromatic carbons. UPLC-MS with electrospray ionization (ESI) provides molecular ion peaks (e.g., [M+H]+^+ at m/z 458.2) and retention times (1.74–1.87 min) for purity assessment . High-resolution mass spectrometry (HR-MS) further validates exact masses (e.g., C13_{13}H9_9F3_3N3_3O2_2S: 328.0368) .

How can discrepancies between calculated and observed elemental analysis data be resolved?

Advanced
Discrepancies in C, H, and N content (e.g., calculated C: 57.74% vs. observed: 57.89%) may arise from hydration, residual solvents, or incomplete combustion. To resolve this:

  • Repeat combustion analysis under controlled conditions.
  • Use thermogravimetric analysis (TGA) to detect moisture/solvent retention.
  • Cross-validate with HR-MS to confirm molecular formula accuracy .

What is the role of fluorobenzoate esters in photochemical C(sp³)-H fluorination?

Advanced
Fluorobenzoates act as photosensitizers and auxiliaries in visible-light-driven fluorination. They facilitate hydrogen atom transfer (HAT) via radical intermediates, enabling selective C(sp³)-H bond activation. Mechanistic studies using 19F^{19}F-NMR and kinetic isotope effects (KIEs) reveal that electron-deficient fluorobenzoates enhance photocatalytic efficiency by stabilizing transition states .

How is the antitumor activity of Benzo[d]thiazol-2-ylmethyl derivatives evaluated?

Advanced
Derivatives are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Structure-activity relationship (SAR) studies correlate substituents (e.g., trifluoromethyl groups) with potency. For example, pyrimidin-4-ol derivatives (e.g., compound 11c) show IC50_{50} values <10 µM, linked to thiazole ring planarity and hydrogen-bonding interactions with cellular targets .

What mechanistic insights exist for reactions involving benzo[d]thiazol-2-yl groups and aryl isothiocyanates?

Advanced
Reactions with aryl isothiocyanates proceed via nucleophilic addition-elimination. The thiazole’s sulfur atom attacks the isothiocyanate’s electrophilic carbon, forming a thiourea intermediate. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity, showing electron-withdrawing substituents accelerate reactivity .

How is X-ray crystallography applied to confirm the structure of fluorobenzoate derivatives?

Advanced
Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. For example, 2-Oxo-2H-chromen-3-yl 4-fluorobenzoate exhibits a planar coumarin ring (torsion angle <5°) and a dihedral angle of 87.2° between the coumarin and fluorobenzoate moieties. Crystallographic data (CCDC deposition: x170550) validate steric and electronic effects .

How can reaction conditions be optimized to improve yields of Benzo[d]thiazol-2-ylmethyl derivatives?

Advanced
Key factors include:

  • Catalyst selection : Triethylamine or DMAP enhances acylation efficiency.
  • Solvent polarity : Ethanol or DMF improves solubility of intermediates.
  • Temperature : Reflux (80–100°C) versus room temperature affects reaction rates.
    For example, increasing reaction time from 4 to 8 hours raised yields of compound 40 from 49% to 76% .

What computational methods predict the electronic properties of Benzo[d]thiazol-2-ylmethyl derivatives?

Advanced
Density-functional theory (DFT) with functionals like B3LYP calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. These models predict reactivity sites (e.g., nucleophilic attack at the thiazole sulfur) and correlate with experimental NMR chemical shifts .

How do structural modifications influence the stability of fluorobenzoate esters under physiological conditions?

Advanced
Introducing electron-withdrawing groups (e.g., -CF3_3) enhances hydrolytic stability by reducing electron density at the ester carbonyl. Accelerated stability studies (pH 7.4, 37°C) show t1/2_{1/2} >24 hours for 4-fluorobenzoates versus <6 hours for non-fluorinated analogs. Degradation pathways are monitored via HPLC and 19F^{19}F-NMR .

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